![molecular formula C18H22N2O4S2 B2542270 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4-dimethylbenzenesulfonamide CAS No. 946260-51-1](/img/structure/B2542270.png)
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4-dimethylbenzenesulfonamide
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Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
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Scientific Research Applications
- Aryl Borate Stability : Organoboron compounds, including aryl borates, are crucial intermediates in organic synthesis. Due to their high stability, low toxicity, and reactivity, they find applications in drug synthesis and other chemical transformations .
- Drug Carriers : Boronic ester bonds are used in constructing stimulus-responsive drug carriers. These carriers can load anti-cancer drugs, insulin, and genes, releasing them based on environmental cues like pH, glucose levels, and ATP .
- Responsive Drug Release : These carriers respond to changes in the microenvironment (e.g., pH) by forming and breaking boronic ester bonds. This controlled drug release mechanism is promising for targeted therapies .
- Crystallography and Conformational Analyses : The crystal structure of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has been characterized using techniques like 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction. Comparing experimental and calculated values validates the crystal structures obtained by both methods .
Organic Synthesis and Drug Development
Materials Science and Nanotechnology
Computational Chemistry and Molecular Properties
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13-5-8-18(15(3)11-13)26(23,24)19-17-12-16(7-6-14(17)2)20-9-4-10-25(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWZJLQWMBSWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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